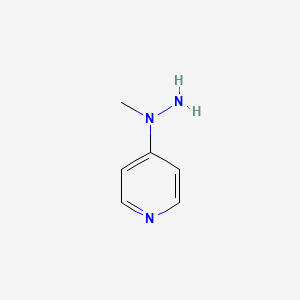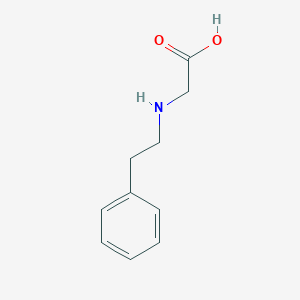
2-(Phenethylamino)acetic acid
説明
2-(Phenethylamino)acetic acid, also known as β-phenylethylamine (PEA), is a naturally occurring compound found in the human body and in certain foods such as chocolate and cheese. PEA has been studied extensively due to its potential therapeutic applications in various diseases.
科学的研究の応用
Antimicrobial Potentials
A study by Al-Dhabi et al. (2019) explores the antimicrobial properties of various compounds, including 2-(phenethylamino)acetic acid derivatives. They found that the Streptomyces strain Al-Dhabi-2, which contains compounds like benzene acetic acid, showed significant inhibitory effects against various microbial pathogens, suggesting a potential application in developing novel antimicrobial agents [Al-Dhabi et al., 2019].
Synthesis of Salicylic Acid Derivatives
Shin et al. (2008) describe a method for synthesizing 5‐(N‐phenethylamino)salicylic acid derivatives, which are structurally related to 2-(phenethylamino)acetic acid. These derivatives were obtained from methyl 2‐acetoxy‐5‐(N‐phenethylamino)benzoate esters, highlighting a route for developing related compounds with potential medicinal or industrial applications [Shin et al., 2008].
Enzymatic Synthesis in Industry
Kuo et al. (2014) and Kuo et al. (2012) conducted studies on the enzymatic synthesis of 2-phenylethyl acetate (2-PEAc), which is related to 2-(phenethylamino)acetic acid in terms of chemical structure. They found that this process, utilizing immobilized lipase, is effective for producing 2-PEAc, a compound with applications in food, perfumes, and cosmetics. This research provides insight into the industrial applications of enzymes in synthesizing esters with desirable aromatic properties [Kuo et al., 2014; Kuo et al., 2012].
Wastewater and Sludge Treatment
Shanableh and Gloyna (1991) investigated the use of supercritical water oxidation (SCWO) techniques, which can involve compounds like acetic acid (structurally related to 2-(phenethylamino)acetic acid), for the efficient destruction of waste sludges and environmental contaminants. This suggests the potential application of 2-(phenethylamino)acetic acid derivatives in environmental and waste management solutions [Shanableh & Gloyna, 1991].
Pharmaceutical Metabolism Studies
Mangani et al. (2004) studied the metabolism of 2-phenylethylamine, which is chemically related to 2-(phenethylamino)acetic acid, focusing on its metabolite phenylacetic acid. Their research provides insights into the metabolism of related compounds, which is critical for understanding their pharmacokinetics and potential therapeutic applications [Mangani et al., 2004].
Acetic Acid Production from Renewable Sources
Qian et al. (2016) explored the synthesis of acetic acid (a structural analog of 2-(phenethylamino)acetic acid) from renewable sources like CO2 and methanol. This research highlights the potential for developing sustainable methods for producing acetic acid and related compounds, which are vital in various industrial applications [Qian et al., 2016].
Biofuel and Chemical Production
Liang et al. (2013) studied the utilization of acetic acid, which shares functional similarities with 2-(phenethylamino)acetic acid, in the growth and lipid production of the microalga Chlamydomonas reinhardtii. This research indicates potential applications in biofuel production and chemical synthesis using microalgae [Liang et al., 2013].
将来の方向性
特性
IUPAC Name |
2-(2-phenylethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-11-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMIDKSDRGICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287363 | |
| Record name | NSC50603 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenethylamino)acetic acid | |
CAS RN |
7738-38-7 | |
| Record name | NSC50603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC50603 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Phenylethyl)glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4GRU7CQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



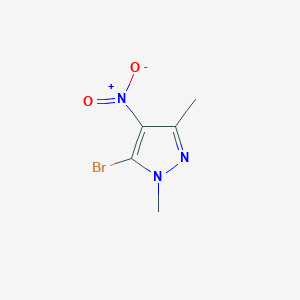



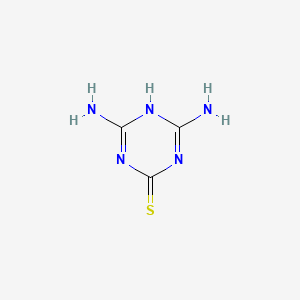
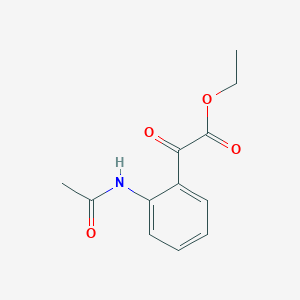
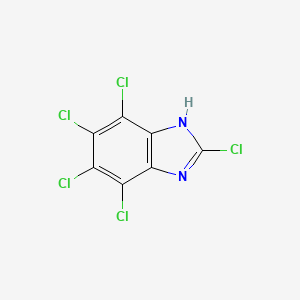
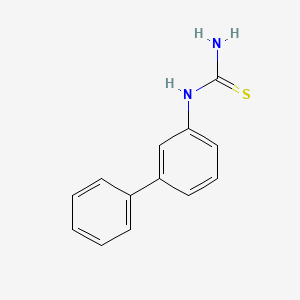
![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)


